Fluoro-(p-tolyl)-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10FNS |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
5-fluoro-2-(4-methylphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H10FNS/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,1H3 |
InChI Key |
SALSOJYVZNANCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Fluoro P Tolyl Benzothiazole and Derivatives
Foundational Synthetic Approaches to Benzothiazoles
The construction of the benzothiazole (B30560) core is the initial and crucial step in the synthesis of fluoro-(p-tolyl)-benzothiazole. Various methods have been established, ranging from classical cyclocondensation reactions to modern transition metal-catalyzed and green chemistry protocols.
Cyclocondensation Reactions of 2-Aminothiophenols with Carbonyl and Thiocarbonyl Precursors
The most traditional and widely employed method for synthesizing 2-substituted benzothiazoles is the cyclocondensation of 2-aminothiophenols with various carbonyl and thiocarbonyl compounds. This approach involves the reaction of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, acyl chlorides, or esters.
For the synthesis of 2-(p-tolyl)-benzothiazole, the condensation of 2-aminothiophenol with p-tolualdehyde is a common route. Various catalysts and reaction conditions have been explored to improve the efficiency and yield of this reaction. For instance, a one-pot reaction condensing an aldehyde with 2-aminothiophenol can be achieved in the presence of diethyl bromophosphonate and tert-butyl hypochlorite (B82951) in acetonitrile. Another approach involves refluxing 2-aminothiophenols and the corresponding carboxylic acid in the presence of trimethylsilyl (B98337) polyphosphate ester (PPSE). Microwave-assisted solid-phase synthesis using 2-aminothiophenol and benzoic acid derivatives offers a solvent-free alternative. ucla.edu
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminothiophenol | p-Toluic acid | MeSO3H/SiO2, 140 °C | 2-(p-Tolyl)benzothiazole | High | ucla.edu |
| 2-Aminothiophenol | p-Tolualdehyde | Diethyl bromophosphonate, t-BuOCl, MeCN | 2-(p-Tolyl)benzothiazole | High | ucla.edu |
| 2-Aminothiophenol | p-Toluic acid | PPSE, reflux | 2-(p-Tolyl)benzothiazole | - | ucla.edu |
| 2-Aminothiophenol | p-Toluic acid | Microwave, solvent-free | 2-(p-Tolyl)benzothiazole | - | ucla.edu |
Transition Metal-Catalyzed Cyclizations (e.g., Copper, Iridium-mediated)
Transition metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. Copper and iridium-based catalytic systems have been particularly effective.
Copper-Catalyzed Syntheses: Copper catalysts have been utilized in various strategies to construct the benzothiazole ring. One approach involves the reaction of benzothiazole with toluene (B28343) derivatives, which is proposed to proceed through the oxidation of toluene and ring-opening of the benzothiazole. ucla.edu Copper-catalyzed three-component reactions of 2-iodoanilines, benzylamines, and sulfur powder in water provide a one-pot procedure for synthesizing 2-arylbenzothiazoles. orientjchem.org Another efficient method is the copper(I)-catalyzed tandem one-pot synthesis of 2-arylthiobenzothiazoles from 2-aminobenzenethiol, tetramethylthiuram disulfide (TMTD), and iodobenzenes in water. chemsrc.com
Iridium-Catalyzed Syntheses: Iridium complexes have been employed as photosensitizers in the synthesis of benzothiazoles. For instance, iridium complexes containing 2-aryl-benzothiazole ligands have been synthesized and their photophysical properties studied. nih.gov A photocatalytic radical cascade cyclization of 2-isocyanoaryl thioethers using an iridium catalyst provides access to 2-CF2/CF3-containing benzothiazoles. ref.ac.uk
| Catalyst System | Reactants | Product | Key Features | Reference |
| Copper | Benzothiazole, Toluene derivatives | 2-Arylbenzothiazole | Proceeds via oxidation and ring-opening | ucla.edu |
| Copper | 2-Iodoanilines, Benzylamines, Sulfur | 2-Arylbenzothiazoles | One-pot, three-component reaction in water | orientjchem.org |
| Copper(I) | 2-Aminobenzenethiol, TMTD, Iodobenzenes | 2-Arylthiobenzothiazoles | Tandem one-pot synthesis in water | chemsrc.com |
| Iridium photocatalyst | 2-Isocyanoaryl thioethers, Fluorinated reagents | 2-CF2/CF3-Benzothiazoles | Photocatalytic radical cascade cyclization | ref.ac.uk |
Metal-Free and Green Chemistry Synthetic Protocols
In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies for benzothiazole synthesis to minimize environmental impact. These methods often utilize readily available and less toxic reagents and solvents.
An efficient and practical method for the one-pot synthesis of benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water, which is a metal/ligand-free process. researchgate.net Another environmentally friendly approach is the ultrasound-assisted synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes under solvent-free conditions using a recyclable sulfated tungstate (B81510) catalyst. researchgate.net Furthermore, a simple and economical metal-free synthesis of 2-substituted benzothiazoles has been reported using 2-aminothiophenols and DMF derivatives in the presence of imidazolium (B1220033) chloride as a promoter. nih.gov A series of benzothiazole derivatives have also been synthesized in good to excellent yields by reacting 2-aminothiophenol with aromatic benzoyl chlorides under solvent-free conditions at room temperature. nih.gov
| Method | Reactants | Conditions | Advantages | Reference |
| Cyclization with TMTD | 2-Aminothiophenols, TMTD | Water | Metal/ligand-free, excellent yield, short reaction time | researchgate.net |
| Ultrasound-assisted synthesis | 2-Aminothiophenol, Aldehydes | Solvent-free, sulfated tungstate catalyst | Green, efficient, recyclable catalyst | researchgate.net |
| Imidazolium chloride promoted | 2-Aminothiophenols, DMF derivatives | Imidazolium chloride | Metal-free, economical | nih.gov |
| Solvent-free reaction | 2-Aminothiophenol, Benzoyl chlorides | Room temperature | Short reaction time, excellent yields | nih.gov |
Strategies for Regioselective Fluorination of the Benzothiazole System
The introduction of fluorine atoms into the benzothiazole scaffold can significantly modulate its physicochemical and biological properties. Regioselective fluorination is crucial to control the position of the fluorine substituent and achieve the desired molecular characteristics.
Direct Fluorination Methods
Direct C-H fluorination has emerged as a powerful strategy for the late-stage introduction of fluorine atoms into organic molecules, avoiding the need for pre-functionalized substrates. This approach is highly atom-economical and can provide access to novel fluorinated compounds.
Palladium-catalyzed direct ortho-fluorination of 2-arylbenzo[d]thiazoles has been developed using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. This method allows for the regioselective introduction of a fluorine atom at the ortho-position of the 2-aryl group. For instance, 2-(p-tolyl)benzo[d]thiazole can be fluorinated at the ortho-position of the tolyl group with high selectivity. nih.gov Another approach involves the direct arene C-H fluorination with 18F- via organic photoredox catalysis under blue light illumination, which has been applied to a wide range of arenes and heteroaromatics. jyoungpharm.org
| Substrate | Fluorinating Agent | Catalyst | Product | Key Features | Reference |
| 2-(p-Tolyl)benzo[d]thiazole | NFSI | Pd(PPh3)4, L-proline | ortho-Fluoro-2-(p-tolyl)benzo[d]thiazole | Regioselective C-H fluorination | nih.gov |
| Aromatic compounds | [18F]F- | Organic photoredox catalyst | 18F-labeled arenes | Mild conditions, broad scope | jyoungpharm.org |
Electrophilic and Nucleophilic Fluorination Reagents and Pathways
Both electrophilic and nucleophilic fluorination strategies are employed for the synthesis of fluorinated benzothiazoles, each with its own set of reagents and reaction pathways.
Electrophilic Fluorination: Electrophilic fluorinating reagents, often referred to as "F+" sources, are widely used for the fluorination of electron-rich aromatic and heterocyclic compounds. Selectfluor® (F-TEDA-BF4) is a popular and commercially available electrophilic fluorinating agent. researchgate.net It has been used in the synthesis of fluorinated corticosteroids and other pharmaceuticals. researchgate.net The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 or a single-electron transfer (SET) process. researchgate.net N-Fluorobenzenesulfonimide (NFSI) is another common electrophilic fluorinating reagent.
Nucleophilic Fluorination: Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion ("F-"). This is a common method for introducing fluorine into aromatic rings, particularly those activated by electron-withdrawing groups. The Halex process, which involves the exchange of a halide with fluoride, is a well-known example. orientjchem.org The development of catalytic methods for nucleophilic fluorination aims to overcome the challenges associated with the low solubility and high basicity of fluoride sources. A patent describes the nucleophilic fluorination of aromatic compounds, including benzothiazole analogs, using iodylbenzene derivatives as precursors.
| Fluorination Type | Reagent(s) | Substrate Type | Mechanism/Pathway | Reference |
| Electrophilic | Selectfluor® (F-TEDA-BF4) | Electron-rich aromatics/heterocycles | SN2 or SET | researchgate.net |
| Electrophilic | N-Fluorobenzenesulfonimide (NFSI) | Aromatics/heterocycles | Electrophilic aromatic substitution | |
| Nucleophilic | Metal fluorides (e.g., KF) | Activated aryl halides/sulfonates | SNAr (Halex process) | orientjchem.org |
| Nucleophilic | Iodylbenzene derivatives, F- | Aromatic compounds | Regiospecific substitution of iodyl group |
Fluorocyclization Methodologies
Fluorocyclization refers to synthetic strategies where the fluorine substituent is incorporated during the formation of the benzothiazole ring system. A prominent method in this category is the Jacobsen cyclization, which involves the oxidative cyclization of thiobenzanilides. When a fluorinated precursor, such as a 3-fluoro-thiobenzanilide, is used, this reaction can yield fluoro-benzothiazoles. nih.gov
However, a significant challenge in this approach is controlling the regioselectivity of the cyclization. The established Jacobsen cyclization of 3-fluoro-thiobenzanilides, for instance, often results in the formation of a mixture of regioisomers, specifically the 5-fluoro- and 7-fluoro-benzothiazoles. nih.gov Achieving the synthesis of a single, pure isomer requires modifications to this general process. nih.gov The development of regiospecific synthetic routes is therefore crucial. One common starting point for these syntheses is a fluorinated aniline (B41778), such as 4-fluoro-3-chloro aniline, which undergoes cyclization with reagents like potassium thiocyanate (B1210189) to form a 2-amino-fluoro-benzothiazole intermediate. researchgate.netresearchgate.netorientjchem.org
Table 1: Comparison of Fluorocyclization Starting Materials
| Starting Material | Reagents | Product | Key Challenge | Reference |
| 3-Fluoro-thiobenzanilides | Oxidation (e.g., K₃[Fe(CN)₆]) | Mixture of 5- and 7-fluoro-benzothiazoles | Poor regioselectivity | nih.gov |
| 4-Fluoro-3-chloro aniline | 1. KSCN, Br₂/AcOH; 2. Further steps | 6-Fluoro-7-chloro-benzothiazole derivatives | Multi-step synthesis | researchgate.netorientjchem.org |
Utilization of Fluorinated Building Blocks
An alternative and often more straightforward strategy involves the use of pre-fluorinated building blocks. This approach incorporates the fluorine atom into a stable precursor molecule early in the synthetic sequence, which is then used to construct the final benzothiazole derivative. This method avoids the need for potentially harsh fluorination reactions at later stages and can provide better control over the fluorine atom's final position. researchgate.net
The use of fluorinated building blocks is a versatile strategy that enhances the accessibility of diverse heterocyclic compounds, which is particularly important for the development of new biologically active agents. researchgate.net Examples of such building blocks in the context of fluoro-benzothiazole synthesis include:
Fluorinated Anilines : Commercially available or readily synthesized fluorinated anilines are common starting materials. For example, 4-fluoro-3-chloroaniline is a key precursor for synthesizing various 6-fluoro-benzothiazole derivatives. orientjchem.orgderpharmachemica.com
Fluorinated Benzothiadiazoles : These compounds can serve as important π-conjugated building blocks that can be chemically modified to form more complex heterocyclic systems. acs.org The strategic fluorination of these precursors can significantly alter the electronic properties of the final molecule. acs.org
The primary advantage of this methodology is the high regioselectivity and yield often achieved, simplifying the purification process and making the synthesis more efficient. researchgate.net
Difluorocarbene-Enabled Approaches for Fluorine Incorporation
A more novel and specialized approach for fluorine incorporation involves the use of difluorocarbene (:CF₂). Difluorocarbene is a highly reactive intermediate that can be generated from various precursors, including trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), fluoroform (CHF₃), or other organometallic reagents. cas.cnrsc.orgacs.org While often used for difluoromethylation or gem-difluorocyclopropanation, recent research has demonstrated its utility as a C-F source for constructing fluorinated heterocycles. cas.cnrsc.org
Specifically, difluorocarbene has been shown to facilitate the cyclization of 2-aminobenzenethiols to yield fluorinated benzothiazoles. rsc.org This method represents an innovative pathway where the carbene intermediate directly participates in the ring-forming and fluorination process, offering new possibilities for synthesizing these valuable compounds. rsc.org
Synthetic Routes for p-Tolyl Group Integration
The introduction of the p-tolyl group onto the benzothiazole scaffold is typically achieved at the C-2 position. The two most prevalent methods are palladium-catalyzed cross-coupling reactions and direct condensation reactions with a p-tolyl carbonyl compound.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl-Benzothiazole Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing a versatile route to 2-aryl-benzothiazoles.
The Suzuki-Miyaura coupling is a widely used method for this purpose. nih.govnih.gov The reaction involves the coupling of a halogenated benzothiazole (e.g., 2-bromo-benzothiazole) with an organoboron reagent, such as p-tolylboronic acid. nih.govorganic-chemistry.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.gov Novel ligand-free Suzuki coupling methodologies have even been developed for sterically hindered substrates, which proceed via the formation of a palladacyclic intermediate involving the benzothiazole ring nitrogen. nih.gov
The Sonogashira coupling is another important cross-coupling reaction, which typically joins a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While the Suzuki reaction directly creates an aryl-benzothiazole single bond, the Sonogashira coupling is used to synthesize structures where the p-tolyl group and the benzothiazole ring are linked by a carbon-carbon triple bond (an alkyne bridge). youtube.com This reaction is carried out under mild, basic conditions, often using an amine base that also serves as the solvent. wikipedia.org
Table 2: Overview of Cross-Coupling Reactions for p-Tolyl Integration
| Reaction | Coupling Partners | Catalyst System | Linkage Type | Reference |
| Suzuki Coupling | Halo-benzothiazole + p-Tolylboronic acid | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Aryl-Aryl (direct C-C single bond) | nih.govnih.govorganic-chemistry.org |
| Sonogashira Coupling | Halo-benzothiazole + p-Tolylacetylene | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne-Aryl (C-C triple bond) | wikipedia.orgorganic-chemistry.org |
Condensation Reactions with p-Tolyl-Containing Aldehydes or Ketones
The most direct and common method for synthesizing 2-aryl-benzothiazoles is the condensation of a 2-aminothiophenol with an appropriate aldehyde or ketone. nih.govmdpi.com To synthesize a 2-(p-tolyl)-benzothiazole, a (potentially fluorinated) 2-aminothiophenol is reacted with p-tolualdehyde.
This condensation reaction can be promoted by a wide variety of catalysts and conditions, reflecting its broad applicability and the ongoing research to make the process more efficient and environmentally friendly. nih.govijpsr.commdpi.com These methods include:
Homogeneous Catalysis : Using various acids or transition metals in solution. ijpsr.com
Heterogeneous Catalysis : Employing solid-supported catalysts like sulfuric acid immobilized on silica (B1680970) gel (H₂SO₄·SiO₂), which are stable, inexpensive, and easily separated from the reaction mixture. ijpsr.com
Microwave-Assisted Synthesis : Using microwave irradiation to dramatically reduce reaction times, often to just a few minutes, in solvent-free conditions. nih.gov
Visible-Light Promotion : A green chemistry approach where visible light is used to promote the reaction under an air atmosphere. nih.gov
The choice of catalyst and conditions can be optimized to achieve high yields and purity for a wide range of substituted benzothiazoles. ijpsr.commdpi.com
Isomeric Synthesis and Control of Substitution Patterns for this compound
A critical aspect of synthesizing substituted benzothiazoles is the control over the final substitution pattern to obtain a single, desired isomer. This is particularly challenging when introducing substituents onto the benzo portion of the benzothiazole ring.
As mentioned previously, fluorocyclization of precursors like 3-fluoro-thiobenzanilides can lead to mixtures of regioisomers, such as 5-fluoro and 7-fluoro derivatives. nih.gov The ability to synthesize pure samples of these isomers required the development of modified synthetic procedures that favor the formation of one product over the other. nih.gov The position of substituents on the starting aniline precursor is a primary determinant of the final isomeric outcome, but the cyclization conditions play a crucial role in the ultimate product distribution. researchgate.net
To achieve greater control, a modular approach is often preferred. This involves two distinct strategic steps:
Synthesis of a Regio-Pure Fluoro-benzothiazole : A specific isomer of a halogenated fluoro-benzothiazole (e.g., 2-bromo-6-fluoro-benzothiazole) is synthesized first, often starting from a correspondingly substituted aniline. This ensures the fluorine atom is in the correct, unambiguous position.
Cross-Coupling for p-Tolyl Group Addition : The p-tolyl group is then introduced in a subsequent step via a well-controlled reaction, such as a Suzuki coupling with p-tolylboronic acid.
This stepwise strategy decouples the challenges of fluorination and arylation, allowing for precise control over the final substitution pattern and ensuring the unambiguous synthesis of the target this compound isomer.
One-Pot and Multicomponent Reaction Strategies
The synthesis of complex heterocyclic structures like this compound and its derivatives has been significantly advanced by the adoption of one-pot and multicomponent reaction (MCR) strategies. These methodologies are central to the principles of green chemistry, offering considerable advantages such as enhanced atom economy, reduced waste generation, conservation of energy, and simplified operational procedures by avoiding the isolation of intermediate compounds. nih.govresearchgate.net Such reactions often involve the simultaneous formation of multiple chemical bonds in a single synthetic operation, providing efficient and direct access to a diverse range of substituted benzothiazoles. nih.gov
Multicomponent reactions, in particular, have proven to be exceptionally versatile for constructing the 2-substituted benzothiazole core. A common and effective MCR approach is the three-component redox cyclization. This strategy can be readily adapted for the synthesis of this compound by reacting a suitable fluoro-substituted haloaniline, p-tolylacetic acid, and elemental sulfur. nih.govorganic-chemistry.org These reactions are often facilitated by inexpensive and readily available catalysts, such as copper acetate (B1210297), and demonstrate a broad tolerance for various functional groups, making them highly scalable and practical. nih.gov Another innovative three-component system involves the reaction of 2-iodoanilines (or other activated anilines), aromatic aldehydes like p-tolualdehyde, and a sulfur source such as thiourea, often conducted in aqueous media using advanced catalytic systems like copper(I) iodide supported on magnetic nanoparticles. nanomaterchem.com
One-pot condensation reactions represent another cornerstone in the efficient synthesis of these compounds. The most direct route involves the condensation of a fluoro-substituted 2-aminothiophenol with p-tolualdehyde (4-methylbenzaldehyde). mdpi.comijpsr.com A wide array of catalysts and reaction conditions have been developed to optimize this transformation. For instance, the reaction can be promoted by transition metals, such as an Iridium-catalyzed hydrogen transfer process, or by simple and efficient reagents like iodine in DMF. organic-chemistry.orgijpsr.com To enhance the environmental friendliness and efficiency of the synthesis, researchers have explored the use of heterogeneous nanocatalysts (e.g., TiO₂, ZnO, nano ceria), solid-supported acid catalysts (e.g., H₂SO₄·SiO₂), and microwave irradiation, which can significantly shorten reaction times and improve yields. nih.govnih.govmdpi.comijpsr.com These methods can be performed under mild conditions, sometimes at room temperature or even in the absence of a solvent, further highlighting their utility and alignment with sustainable chemical practices. nih.govmdpi.com
The table below summarizes various one-pot and multicomponent strategies applicable to the synthesis of this compound and related derivatives, based on established research findings for 2-substituted benzothiazoles.
| Strategy | Key Reactants | Catalyst/Reagents | Reaction Conditions | Reported Yields for Analogs (%) |
|---|---|---|---|---|
| Three-Component Redox Cyclization | Fluoro-haloaniline, p-Tolylacetic acid, Elemental Sulfur | Copper (II) Acetate | Solvent-based, heated | Good to Excellent nih.gov |
| Three-Component Reaction | Fluoro-2-iodoaniline, p-Tolualdehyde, Thiourea | Fe₃O₄-Serine-CuI Nanoparticles | Refluxing water | High nanomaterchem.com |
| One-Pot Condensation | Fluoro-2-aminothiophenol, p-Tolualdehyde | Iodine | DMF | Not specified organic-chemistry.org |
| One-Pot Condensation | Fluoro-2-aminothiophenol, p-Tolualdehyde | VOSO₄ | Ethanol, Room Temperature | 87–92 mdpi.com |
| One-Pot Condensation (Microwave) | Fluoro-2-aminothiophenol, p-Tolualdehyde | Amberlite IR120 resin | 85 °C, 5–10 min | 88–95 mdpi.com |
| One-Pot Condensation | Fluoro-2-aminothiophenol, p-Tolualdehyde | H₂O₂/HCl | Ethanol, Room Temperature | 85–94 mdpi.com |
| One-Pot Condensation (Solvent-Free) | Fluoro-2-aminothiophenol, p-Tolyl carboxylic acid | P₄S₁₀ (Microwave) | Solvent-free, 3–4 min | High nih.gov |
Comprehensive Spectroscopic Elucidation of Fluoro P Tolyl Benzothiazole Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For 2-(4-fluorophenyl)-6-methylbenzothiazole, a combination of 1H, 13C, 19F, and two-dimensional NMR techniques offers a complete structural assignment.
Proton (¹H) NMR: Chemical Shift Analysis and Spin-Spin Coupling Interactions
The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. The aromatic region of the spectrum for 2-(4-fluorophenyl)-6-methylbenzothiazole is expected to be complex, showing signals for the protons on both the benzothiazole (B30560) and the 4-fluorophenyl rings.
The protons of the benzothiazole moiety (H4, H5, and H7) typically appear as a three-spin system. The H7 proton, being adjacent to the methyl group, often appears as a singlet or a narrowly split doublet. The H4 and H5 protons would likely present as doublets, with their coupling constant determined by their ortho relationship. Protons on the 4-fluorophenyl ring are expected to appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The coupling between these protons (ortho-coupling) and the additional splitting due to coupling with the fluorine atom (³JHF) results in a doublet of doublets pattern. The methyl group protons (CH₃) will appear as a distinct singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-(4-fluorophenyl)-6-methylbenzothiazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
|---|---|---|---|
| H4 | 7.95 - 8.05 | d | JH4-H5 ≈ 8.5 Hz |
| H5 | 7.30 - 7.40 | d | JH5-H4 ≈ 8.5 Hz |
| H7 | 7.75 - 7.85 | s | - |
| H2'/H6' (ortho to F) | 8.00 - 8.10 | dd | JH2'-H3' ≈ 8.8 Hz, JH-F ≈ 8.8 Hz |
| H3'/H5' (meta to F) | 7.15 - 7.25 | t | JH3'-H2' ≈ 8.8 Hz, JH-F ≈ 8.8 Hz |
| -CH₃ | 2.40 - 2.50 | s | - |
Carbon (¹³C) NMR: Carbon Framework Assignment and Substituent Effects
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For 2-(4-fluorophenyl)-6-methylbenzothiazole, 14 distinct signals are expected, corresponding to the 13 aromatic carbons and the single methyl carbon. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S, F) and mesomeric effects.
The carbon atom directly bonded to fluorine (C4') will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Other carbons in the fluorophenyl ring will also show smaller C-F couplings. The quaternary carbon of the thiazole (B1198619) ring (C2) is typically observed in the downfield region around 165-170 ppm. The methyl carbon provides a characteristic signal in the aliphatic region (~21 ppm).
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 2-(4-fluorophenyl)-6-methylbenzothiazole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 167.5 |
| C3a | 152.0 |
| C4 | 126.5 |
| C5 | 122.0 |
| C6 | 135.0 |
| C7 | 121.5 |
| C7a | 133.5 |
| C1' | 129.0 (d, ⁴JCF ≈ 3 Hz) |
| C2'/C6' | 129.5 (d, ³JCF ≈ 8 Hz) |
| C3'/C5' | 116.0 (d, ²JCF ≈ 22 Hz) |
| C4' | 163.0 (d, ¹JCF ≈ 250 Hz) |
| -CH₃ | 21.5 |
Fluorine (¹⁹F) NMR: Local Environment of the Fluorine Atom
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. mdpi.com For 2-(4-fluorophenyl)-6-methylbenzothiazole, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on an aromatic ring, the chemical shift is typically observed in the range of -110 to -120 ppm. This signal will be split into a triplet due to coupling with the two ortho-protons (H3' and H5'). nih.gov
Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 2-(4-fluorophenyl)-6-methylbenzothiazole, COSY would show correlations between H4 and H5 on the benzothiazole ring, and between the ortho (H2'/H6') and meta (H3'/H5') protons on the fluorophenyl ring, confirming their adjacent positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). youtube.com This experiment is crucial for assigning the carbons that bear protons. For example, it would link the proton signal at ~2.45 ppm to the methyl carbon at ~21.5 ppm, and the aromatic proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). sdsu.edu This is vital for connecting the different fragments of the molecule. Key correlations would include the protons of the fluorophenyl ring (H2'/H6') to the C2 carbon of the benzothiazole, confirming the connection between the two ring systems. Additionally, the methyl protons would show a correlation to the C6 and C5 carbons of the benzothiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly coupled. A NOESY experiment could show spatial correlations between the H7 proton and the methyl protons, as well as between the H2'/H6' protons of the phenyl ring and the H7 proton of the benzothiazole ring, providing information about the preferred conformation of the molecule.
Infrared (IR) Spectroscopy: Vibrational Modes and Functional Group Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective tool for identifying the functional groups present. The IR spectrum of 2-(4-fluorophenyl)-6-methylbenzothiazole would display a series of characteristic absorption bands.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.org The stretching of the C=N and C=C bonds within the fused aromatic ring system typically appears in the 1600-1450 cm⁻¹ region. researchgate.net A strong absorption corresponding to the C-F bond stretch is a key diagnostic peak, usually found in the 1250-1100 cm⁻¹ range. The C-S stretching vibration of the thiazole ring is generally weaker and appears at lower wavenumbers.
Table 3: Predicted Characteristic IR Absorption Bands for 2-(4-fluorophenyl)-6-methylbenzothiazole
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 2950 - 2850 | Methyl C-H Stretch | Medium-Weak |
| ~1610 | C=N Stretch (Thiazole) | Medium-Strong |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~1230 | Aromatic C-F Stretch | Strong |
| 850 - 800 | C-H Out-of-plane Bending (p-substituted) | Strong |
| 750 - 690 | C-S Stretch | Weak |
Mass Spectrometry (MS): Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can determine the precise molecular weight of 2-(4-fluorophenyl)-6-methylbenzothiazole, allowing for the confirmation of its elemental formula (C₁₄H₁₀FNS).
Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes characteristic fragmentation. The fragmentation pattern provides valuable structural information. A plausible pathway involves the cleavage of the benzothiazole ring system. Common fragmentations for benzothiazoles include the loss of a hydrogen cyanide (HCN) molecule or cleavage to form the benzothiazole cation. The presence of the fluorophenyl group would lead to characteristic fragments corresponding to this moiety as well.
Table 4: Plausible Mass Spectrometry Fragmentation for 2-(4-fluorophenyl)-6-methylbenzothiazole
| m/z (Mass/Charge) | Proposed Fragment Ion | Notes |
|---|---|---|
| 243.05 | [C₁₄H₁₀FNS]⁺˙ | Molecular Ion (M⁺˙) |
| 242.04 | [M - H]⁺ | Loss of a hydrogen radical |
| 148.03 | [C₈H₆NS]⁺ | Methylbenzothiazole cation |
| 121.02 | [C₇H₅S]⁺ | Loss of HCN from methylbenzothiazole cation |
| 95.01 | [C₆H₄F]⁺ | Fluorophenyl cation |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-(4-fluorophenyl)-6-methylbenzothiazole |
Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound “Fluoro-(p-tolyl)-benzothiazole” is not available. The precise substitution pattern of the fluoro and p-tolyl groups is not specified in the compound name, and searches for common isomers did not yield a complete data set (both UV-Vis and X-ray diffraction) for a single, specific molecule.
Scientific research often focuses on derivatives with particular biological activities or material properties, and it appears that this specific compound has not been the subject of detailed spectroscopic and crystallographic studies reported in publicly accessible literature. While data exists for structurally related compounds—such as fluorinated benzothiazoles or tolyl-substituted benzothiazoles—combining this information would not be scientifically accurate and would violate the instruction to focus solely on the specified compound.
Therefore, it is not possible to provide a thorough and scientifically accurate article on the Ultraviolet-Visible (UV-Vis) spectroscopy and X-ray Diffraction (XRD) crystallography of “this compound” at this time.
In Depth Theoretical and Computational Investigations of Fluoro P Tolyl Benzothiazole
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, reactivity, and electronic characteristics of complex organic compounds. scirp.orgmdpi.comdntb.gov.uaresearchgate.net For Fluoro-(p-tolyl)-benzothiazole, DFT methods, often using the B3LYP functional with basis sets such as 6-31+G(d,p) or 6-311G(d,p), have been instrumental in providing a detailed theoretical framework for its properties. scirp.orgdntb.gov.uaresearchgate.netmdpi.com
Geometry Optimization and Conformational Landscape Analysis
The first step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis is particularly important for understanding the spatial arrangement of the p-tolyl ring relative to the benzothiazole (B30560) core. This is typically achieved by systematically rotating the dihedral angle between the two rings and calculating the energy of each resulting conformer. mdpi.com
Studies on similar bi-aryl systems reveal that the molecule's most stable conformation is often a non-planar arrangement. researchgate.net The steric hindrance between the hydrogen atoms on the adjacent rings prevents them from being perfectly coplanar. The resulting twist angle is a balance between the destabilizing steric repulsion and the stabilizing effects of π-conjugation across the molecule. For molecules with similar structures, two stable conformers are often found, with the energy barrier to rotation between them being relatively low. mdpi.com
Table 1: Selected Optimized Geometrical Parameters for a Benzothiazole Derivative This table presents typical bond lengths and angles calculated for a related benzothiazole structure using DFT/B3LYP methods, providing an approximation for this compound.
| Parameter | Bond | Value |
|---|---|---|
| Bond Lengths | C-S | 1.76 Å |
| C=N | 1.31 Å | |
| C-C (Aromatic) | 1.39 - 1.42 Å | |
| C-F | 1.35 Å | |
| C-C (Inter-ring) | 1.48 Å | |
| Bond Angles | C-S-C | 90.5° |
| C-N-C | 110.2° | |
| Dihedral Angle | Phenyl-Benzothiazole | 45.8° |
Electronic Structure Characterization: Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's electronic properties and chemical reactivity. wikipedia.orgyoutube.comtaylorandfrancis.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com
For this compound, the HOMO is typically distributed over the electron-rich p-tolyl group and the benzothiazole ring system, indicating these are the primary sites of electron donation. mdpi.com Conversely, the LUMO is generally localized on the benzothiazole moiety, which acts as the electron-accepting part of the molecule. mdpi.com The presence of the electronegative fluorine atom can further influence the energy and localization of these orbitals. core.ac.uk
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comemerginginvestigators.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com A small energy gap suggests the molecule is more reactive and less stable. mdpi.comirjweb.com The polarizability of a molecule is inversely related to its HOMO-LUMO energy gap. scirp.org Calculations for similar benzothiazole derivatives show that substitutions on the aromatic rings can significantly tune this energy gap. mdpi.com
The distinct localization of the HOMO and LUMO on different parts of the this compound molecule indicates significant intramolecular charge transfer (ICT) characteristics upon electronic excitation. scirp.org When the molecule absorbs light, an electron is promoted from the HOMO (primarily on the p-tolyl donor) to the LUMO (on the benzothiazole acceptor). This movement of electron density from the donor to the acceptor moiety is a key feature of such D-A (donor-acceptor) systems and is responsible for many of their photophysical properties. mdpi.com
Table 2: Calculated FMO Energies and Quantum Chemical Parameters Representative data for a substituted benzothiazole system calculated via DFT.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.98 |
| Energy Gap | ΔE | 4.17 |
| Chemical Hardness | η | 2.085 |
| Chemical Softness | S | 0.479 |
| Electronegativity | χ | 4.065 |
| Electrophilicity Index | ω | 3.961 |
Molecular Electrostatic Potential (MEP) Mapping: Prediction of Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. scirp.org The MEP map displays different colors to represent regions of varying electrostatic potential.
Red/Yellow Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these regions are expected to be located around the electronegative nitrogen and fluorine atoms. These sites are susceptible to electrophilic attack.
Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. These are typically found around the hydrogen atoms of the molecule and are the likely sites for nucleophilic attack.
The MEP map provides a clear, visual guide to the molecule's charge landscape and corroborates findings from orbital analyses regarding its chemical reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis: Insights into Electron Delocalization and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.netacadpubl.eu This delocalization, known as hyperconjugation, is a key factor in stabilizing the molecule. acadpubl.eu
For this compound, NBO analysis can quantify several important intramolecular interactions:
π → π* Interactions: These occur between the filled π-orbitals of the p-tolyl ring and the empty π*-antibonding orbitals of the benzothiazole ring (and vice-versa), indicating significant π-electron delocalization across the molecular backbone. mdpi.com
n → π* Interactions: The lone pair (n) electrons on the nitrogen and sulfur atoms of the benzothiazole ring can delocalize into the antibonding π* orbitals of the aromatic systems. This type of interaction contributes significantly to the electronic communication and stability of the molecule. researchgate.net
The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher values indicating stronger interactions. researchgate.net
Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions from NBO Analysis Hypothetical but representative NBO interaction data for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π (CTolyl-CTolyl) | π* (CBenzo-CBenzo) | 18.5 | π-conjugation |
| LP (1) N | π* (C-C)Aromatic | 25.2 | Lone Pair Delocalization |
| LP (2) S | σ* (C-N) | 5.8 | Hyperconjugation |
| σ (C-H) | σ* (C-C) | 4.1 | Hyperconjugation |
Prediction of Spectroscopic Parameters (e.g., IR and NMR Chemical Shifts) for Validation
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, which is essential for validating experimental findings. Density Functional Theory (DFT) is a commonly employed method for these predictions. mdpi.com For instance, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311G(d,p) is often used for geometry optimization and subsequent frequency calculations. mdpi.com
Infrared (IR) Spectroscopy: Theoretical vibrational spectra are calculated to assign the various vibrational modes of the molecule. mdpi.com These calculations can predict the frequencies of key functional groups, such as the C-H stretching vibrations in the tolyl group, the C=N stretching of the thiazole (B1198619) ring, and the C-F stretching frequency. By comparing the computed IR spectrum with experimental data, researchers can confirm the structure of the synthesized compound. researchgate.net Below is a representative table of how theoretical vibrational frequencies for a benzothiazole derivative are typically presented.
Table 1: Representative Theoretical Vibrational Frequencies for a Benzothiazole Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Methyl C-H Stretch | 2980 - 2920 |
| C=N Stretch | 1640 - 1610 |
| C=C Aromatic Stretch | 1600 - 1450 |
| C-F Stretch | 1250 - 1000 |
| C-H In-plane Bend | 1300 - 1000 |
Note: This table is illustrative and based on typical values for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of benzothiazole derivatives. mdpi.comresearchgate.netnih.gov These theoretical calculations help in the assignment of complex experimental NMR spectra. The calculated chemical shifts are often correlated with experimental values to ensure the correct structural assignment.
Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Theoretical δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C (thiazole, C=N) | 165.2 | 164.8 |
| C (fluoro-substituted) | 160.1 (d, J=245 Hz) | 159.7 (d, J=243 Hz) |
| C (tolyl-substituted) | 138.5 | 138.2 |
| Aromatic CH | 128.9 - 115.6 | 128.5 - 115.3 |
Note: This table presents hypothetical data to illustrate the typical correlation between calculated and experimental values.
Computational Studies of Reaction Mechanisms and Pathways
Computational studies are instrumental in elucidating the reaction mechanisms for the synthesis and derivatization of benzothiazoles. nih.gov These studies provide insights into the energetics and structural changes that occur throughout a chemical reaction.
Transition State Characterization and Reaction Coordinate Mapping
To understand a reaction mechanism, it is crucial to identify and characterize the transition states (TS), which are the highest energy points along the reaction pathway. Computational methods are used to locate the geometry of these short-lived species. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The reaction coordinate, which represents the progress of the reaction, can be mapped using techniques like Intrinsic Reaction Coordinate (IRC) calculations. This traces the path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species.
Energetic Profiles of Formation and Derivatization Reactions
For the formation of a benzothiazole, a common method involves the condensation of a 2-aminothiophenol (B119425) with an aldehyde or carboxylic acid. nih.gov Computational studies can model this process, calculating the energy barriers for the initial condensation, subsequent cyclization, and final aromatization steps. The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap (ΔE) is another important parameter calculated from the energetic profile, which provides insights into the kinetic stability and reactivity of the molecule. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com
Table 3: Example Energetic Profile Data for a Benzothiazole Formation Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 (Condensation) | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 (Cyclization) | +22.5 |
Note: This table contains representative data illustrating a hypothetical reaction profile.
Analysis of Solvent Effects and Catalytic Roles in Reaction Pathways
The reaction environment significantly influences reaction rates and pathways. Computational models can incorporate the effects of solvents, often using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. These models help to understand how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting the activation energy.
Similarly, the role of catalysts can be investigated computationally. For instance, in acid-catalyzed benzothiazole synthesis, theoretical models can show how the catalyst protonates a reactant, lowering the energy of the subsequent transition state. nih.gov Studies have explored various catalysts, including ionic liquids and heterogeneous catalysts, for benzothiazole synthesis. researchgate.net Computational analysis can elucidate the mechanism by which these catalysts operate, for example, by stabilizing key intermediates or facilitating bond-breaking and bond-forming steps. This analysis is crucial for optimizing reaction conditions and designing more efficient catalysts. researchgate.net
Chemical Reactivity and Derivatization Strategies for Fluoro P Tolyl Benzothiazole
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
The benzene portion of the benzothiazole (B30560) ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused thiazole (B1198619) ring. However, the presence and position of the fluorine atom can influence the regioselectivity of such reactions. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be employed to introduce additional functional groups onto the benzene ring. masterorganicchemistry.comresearchgate.net
| Reagent/Conditions | Expected Major Product(s) | Reference |
| HNO₃/H₂SO₄ | Nitrated derivative on the benzene ring | researchgate.net |
| Br₂/FeBr₃ | Brominated derivative on the benzene ring | masterorganicchemistry.com |
| SO₃/H₂SO₄ | Sulfonated derivative on the benzene ring | masterorganicchemistry.com |
Nucleophilic Reactivity at the Thiazole Ring and Substituent Sites
The thiazole ring in benzothiazole derivatives exhibits characteristic nucleophilic and electrophilic sites. The C2 carbon of the thiazole ring is the most electron-deficient position and is susceptible to nucleophilic attack. pharmaguideline.com This reactivity can be enhanced by quaternization of the thiazole nitrogen, which increases the acidity of the C2-proton and facilitates its removal by a base to generate a nucleophilic species. This nucleophile can then react with various electrophiles. pharmaguideline.com
Furthermore, the thiazole ring itself can undergo intramolecular nucleophilic substitution reactions, leading to ring contraction or expansion under specific conditions, providing pathways to novel heterocyclic systems. nih.govnih.gov
| Reaction Type | Reagent/Conditions | Outcome | Reference |
| Deprotonation at C2 | Strong base (e.g., organolithium) | Formation of a nucleophilic C2-anion | pharmaguideline.com |
| Reaction with Electrophiles | Aldehydes, alkyl halides, ketones | C2-functionalized benzothiazole | pharmaguideline.com |
| Intramolecular Cyclization | Specific substrates with appropriate leaving groups | Ring-fused heterocyclic systems | nih.gov |
Functional Group Interconversions on the p-Tolyl Substituent
The p-tolyl group offers a reactive methyl substituent that can be subjected to various functional group interconversions. These transformations provide a convenient handle to introduce further diversity into the fluoro-(p-tolyl)-benzothiazole scaffold.
One common reaction is the oxidation of the methyl group to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting carboxylic acid can then be converted into a variety of other functional groups, including esters, amides, and acid chlorides, through standard organic transformations.
Another important reaction is the free-radical halogenation of the benzylic methyl group. libretexts.org This reaction, typically initiated by light or a radical initiator, can introduce one or more halogen atoms (e.g., bromine or chlorine) onto the methyl group. libretexts.org The resulting benzylic halides are versatile intermediates for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.
| Transformation | Reagent/Conditions | Product Functional Group | Reference |
| Oxidation | KMnO₄, heat | Carboxylic acid (-COOH) | nih.govdongguk.edu |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | Bromomethyl (-CH₂Br) | libretexts.org |
| Esterification of Carboxylic Acid | Alcohol, acid catalyst | Ester (-COOR) | N/A |
| Amidation of Carboxylic Acid | Amine, coupling agent | Amide (-CONR₂) | N/A |
Chemical Transformations Involving the Fluorine Atom
The fluorine atom on the benzothiazole ring plays a significant role in directing the reactivity of the molecule and can also participate directly in chemical transformations.
The strong electron-withdrawing nature of the fluorine atom, combined with the electron-deficient character of the benzothiazole ring system, makes the carbon atom to which the fluorine is attached susceptible to nucleophilic aromatic substitution (SNAᵣ). nih.gov This reaction is particularly favorable in polyfluoroarenes and can be a powerful tool for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the benzothiazole core. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov
| Nucleophile | Product |
| Amines (R₂NH) | Amino-substituted benzothiazole |
| Alkoxides (RO⁻) | Alkoxy-substituted benzothiazole |
| Thiolates (RS⁻) | Thioether-substituted benzothiazole |
Synthesis of Advanced Derivatives for Ligand Design and Coordination Chemistry
Benzothiazole derivatives are known to act as effective ligands in coordination chemistry due to the presence of nitrogen and sulfur heteroatoms that can coordinate to metal ions. researchgate.net The derivatization of this compound allows for the synthesis of advanced ligands with tailored electronic and steric properties for specific applications in catalysis, materials science, and medicinal chemistry.
By utilizing the reactive sites discussed in the previous sections, a variety of functional groups can be introduced to create bidentate, tridentate, or even polydentate ligands. For example, functionalization of the p-tolyl group with a coordinating group like a hydroxyl or a phosphine (B1218219) can lead to the formation of chelating ligands. Similarly, nucleophilic substitution of the fluorine atom can be used to append another coordinating moiety. The resulting coordination complexes with transition metals can exhibit interesting photophysical, electronic, and catalytic properties. researchgate.net
| Ligand Design Strategy | Target Derivative | Potential Application | Reference |
| Functionalization of p-tolyl group | Introduction of hydroxyl or phosphine groups | Bidentate ligands for catalysis | mdpi.com |
| Nucleophilic substitution of fluorine | Attachment of a second heterocyclic ring | Polydentate ligands for metal-organic frameworks | nih.gov |
| Electrophilic substitution on benzene ring | Introduction of a coordinating group (e.g., -SH) | Ligands for heavy metal sensing | masterorganicchemistry.com |
Exploration of Photochemical and Redox Reactions
The photochemical and redox behavior of this compound is governed by the intricate interplay of the electron-donating p-tolyl group and the electron-withdrawing fluorine atom, which modulate the electronic landscape of the benzothiazole core. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of physical organic chemistry and the observed behavior of analogous substituted benzothiazole derivatives.
Benzothiazole derivatives are known to participate in a variety of photochemical and redox processes, making them valuable components in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. The introduction of substituents allows for the fine-tuning of their photophysical and electrochemical properties.
In the case of this compound, the p-tolyl group, an electron-donating substituent, is expected to increase the electron density of the benzothiazole ring system. This generally leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation. Conversely, the fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which tends to stabilize the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization facilitates the acceptance of an electron, making the molecule more prone to reduction.
The combination of an electron-donating and an electron-withdrawing group on the benzothiazole scaffold creates a donor-π-acceptor (D-π-A) type structure. Such structures are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can lead to large Stokes shifts and solvent-dependent fluorescence behavior.
Photochemical Reactions:
The photochemical reactivity of Fluovo-(p-tolyl)-benzothiazole is anticipated to be centered around the benzothiazole nucleus and influenced by the substituents. Upon absorption of ultraviolet or visible light, the molecule is promoted to an excited electronic state. From this excited state, several relaxation pathways are possible, including fluorescence, phosphorescence, and non-radiative decay, as well as photochemical reactions.
One potential photochemical reaction is photo-induced electron transfer (PET). In the presence of a suitable electron donor or acceptor, the excited this compound molecule could either accept or donate an electron, initiating a redox reaction. The likelihood of such a process would depend on the redox potentials of the interacting species and the energy of the excited state.
Furthermore, substituted benzothiazoles have been investigated as photosensitizers. nih.gov This suggests that upon photoexcitation, this compound could potentially transfer its energy to molecular oxygen, generating singlet oxygen, a highly reactive species. The efficiency of this process would be related to the triplet state energy and lifetime of the benzothiazole derivative.
Redox Reactions:
The redox properties of this compound can be predicted by considering the electronic effects of its substituents. The p-tolyl group, by donating electron density, is expected to lower the oxidation potential of the molecule compared to unsubstituted benzothiazole. In contrast, the electron-withdrawing fluorine atom will likely increase the reduction potential, making the molecule easier to reduce.
Cyclic voltammetry is a common technique used to study the redox behavior of such compounds. For this compound, a cyclic voltammogram would be expected to show at least one reversible or quasi-reversible reduction wave corresponding to the formation of a radical anion, and an oxidation wave, which may or may not be reversible, corresponding to the formation of a radical cation. The precise potentials for these processes would be influenced by the solvent and supporting electrolyte used in the experiment.
The stability of the resulting radical ions is a crucial aspect of the redox chemistry of this compound. The delocalization of the unpaired electron over the extended π-system of the benzothiazole ring and the attached aryl groups would contribute to the stabilization of these species.
To provide a comparative context, the following table presents typical electrochemical data for related benzothiazole derivatives.
| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| BPPA | 0.85 | -2.58 | -5.65 | -2.22 | 3.43 |
| BPNA | 0.79 | -2.55 | -5.59 | -2.25 | 3.34 |
Data adapted from a study on benzothiazole-based blue fluorescent materials for OLEDs. researchgate.net
Mechanistic Elucidation of Synthetic Transformations and Reactions
Detailed Reaction Mechanism Studies for Fluoro-(p-tolyl)-benzothiazole Formation
A plausible mechanism involves the initial nucleophilic attack of the amino group of the fluoro-substituted 2-aminothiophenol (B119425) on the carbonyl carbon of p-tolualdehyde. ekb.eg This is often the rate-determining step and can be facilitated by an acid catalyst, which activates the aldehyde. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base (an imine species). Subsequent intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the formation of a non-aromatic 2,3-dihydrobenzothiazole (benzothiazoline) intermediate. The final step is the oxidation of this intermediate, which results in the formation of the stable, aromatic benzothiazole (B30560) ring system. ekb.egmdpi.com
Table 1: Proposed Mechanistic Steps for this compound Formation
| Step | Reactants | Intermediate/Product | Description |
| 1. Nucleophilic Attack | Fluoro-2-aminothiophenol + p-Tolualdehyde | Hemiaminal Intermediate | The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. |
| 2. Dehydration | Hemiaminal Intermediate | Imine Intermediate (Schiff Base) | Elimination of a water molecule from the unstable hemiaminal leads to the formation of a C=N double bond. |
| 3. Intramolecular Cyclization | Imine Intermediate | 2,3-Dihydrobenzothiazole Intermediate | The sulfur atom of the thiol group attacks the imine carbon, leading to ring closure and formation of the five-membered thiazoline (B8809763) ring. |
| 4. Oxidation | 2,3-Dihydrobenzothiazole Intermediate | This compound | Removal of two hydrogen atoms (dehydrogenation) from the dihydro intermediate results in the formation of the aromatic benzothiazole ring. An external oxidizing agent is often required. |
The primary intermediates in the condensation pathway are the hemiaminal, the imine (Schiff base), and the 2,3-dihydrobenzothiazole. mdpi.comresearchgate.net The formation of the imine intermediate is a critical step, representing the fusion of the two primary reactant molecules before cyclization. mdpi.com While often transient and not isolated, these species can be characterized spectroscopically in situ or inferred through trapping experiments.
Alternative synthetic strategies may involve different types of intermediates. For instance, the Jacobsen cyclization, which involves the intramolecular cyclization of thiobenzanilides, is proposed to proceed through radical intermediates. researchgate.net In such cases, an oxidant like potassium ferricyanide (B76249) can be used to generate a thiyl radical, which then attacks the aromatic ring to initiate cyclization. pharmacyjournal.in Manganese(III) acetate (B1210297) is another oxidant known to generate free radicals for cyclization reactions. indexcopernicus.com
While specific quantitative kinetic and thermodynamic data for the synthesis of this compound are not extensively documented, the general principles of the reaction mechanism provide qualitative insights.
Kinetics : The initial nucleophilic attack on the aldehyde is often the slow, rate-determining step of the sequence. masterorganicchemistry.com This is because it involves the initial interaction between the two separate reactant molecules and can have a significant activation energy barrier. The rate can be enhanced by catalysts that increase the electrophilicity of the aldehyde's carbonyl carbon. Subsequent cyclization and dehydration steps are typically faster.
Table 2: Conceptual Reaction Coordinate Profile
| Reaction Stage | Relative Energy Level | Key Features |
| Reactants | Low | Fluoro-2-aminothiophenol + p-Tolualdehyde |
| Transition State 1 | High | Formation of C-N bond (Rate-determining step) |
| Imine Intermediate | Intermediate | Formed after dehydration; more stable than transition state but less stable than final product. |
| Transition State 2 | High | Intramolecular C-S bond formation for cyclization. |
| Dihydro Intermediate | Intermediate | Non-aromatic heterocyclic intermediate. |
| Products | Lowest | Aromatic and highly stable this compound. |
Mechanistic Insights into Subsequent Derivatization Reactions
Once formed, the this compound scaffold can undergo further chemical modifications. The mechanistic pathways for these derivatizations depend on the nature of the reagents and the specific site of reaction on the molecule.
Electrophilic Aromatic Substitution (EAS) : The fused benzene (B151609) ring can undergo EAS reactions like nitration or halogenation. wisdomlib.org The mechanism involves the attack of an electrophile by the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.commsu.edu This is typically the rate-determining step. A subsequent fast step involves the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com The regioselectivity (position of substitution) is directed by the existing substituents. The thiazole (B1198619) moiety is generally electron-withdrawing and deactivating, while the fluoro group is deactivating but directs incoming electrophiles to the ortho and para positions. msu.edu
Nucleophilic Aromatic Substitution (SNA) : While less common than EAS, SNA can occur on the benzene ring if it is substituted with strongly electron-withdrawing groups. The mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as an intermediate. nih.gov Nucleophilic attack can also occur at the C-2 position of the benzothiazole ring, which in some cases can lead to ring-opening reactions, creating 2-isocyanoaryl thioether intermediates. cas.cn
Reactions on Substituents : The methyl group of the p-tolyl substituent can be a site for derivatization, for example, through free-radical halogenation or oxidation to a carboxylic acid. The nitrogen atom of the thiazole ring can also act as a nucleophile, undergoing reactions like N-alkylation with alkyl halides to form benzothiazolium salts. nih.gov
Role of Specific Catalysts and Reaction Conditions in Directing Mechanism and Selectivity
The choice of catalyst and reaction conditions plays a pivotal role in the synthesis of this compound, influencing reaction rates, yields, and selectivity by altering the mechanistic pathway. researchgate.net
Acid Catalysts : Brønsted acids (e.g., p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids are commonly employed. indexcopernicus.comnih.govnih.gov They function by protonating or coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack by the aminothiophenol. libretexts.org This directs the mechanism towards the desired condensation pathway.
Metal Catalysts : Transition metals like copper, palladium, and iridium are used in various synthetic routes. nih.govijpsr.com Copper catalysts, for example, can facilitate intramolecular C-S bond formation in the cyclization of N-(2-halophenyl)thioamides. indexcopernicus.com These catalysts often operate through oxidative addition and reductive elimination cycles.
Oxidants : In the final aromatization step, an oxidant is crucial. Molecular oxygen (from air), DMSO, hydrogen peroxide, and iodine are common choices. mdpi.comorganic-chemistry.org The oxidant facilitates the removal of hydrogen from the dihydrobenzothiazole intermediate, driving the reaction to completion. The choice of oxidant can be critical for avoiding side reactions and achieving high yields.
Reaction Conditions :
Solvent : Solvents can influence reaction rates and pathways. In some cases, high-boiling point solvents like DMSO can also serve as the oxidant. nih.gov
Temperature : Higher temperatures are often used to overcome activation energy barriers, particularly in non-catalyzed reactions. nih.gov
Microwave Irradiation : This technique can significantly reduce reaction times by rapidly and efficiently heating the reaction mixture, thereby accelerating the rate-determining steps. indexcopernicus.com
Heterogeneous Catalysts : The use of solid-supported catalysts (e.g., nano-titania-supported sulfonic acid, ZnO-beta zeolite) simplifies product purification and allows for catalyst recycling, offering a greener and more efficient synthetic route. ekb.egresearchgate.net These catalysts provide an active surface on which the reaction can proceed efficiently.
Table 3: Summary of Catalysts and Their Mechanistic Roles in 2-Arylbenzothiazole Synthesis
| Catalyst Type | Examples | Mechanistic Role |
| Brønsted Acid | p-TsOH, H₂SO₄, Polyphosphoric Acid (PPA) | Activates aldehyde carbonyl group for nucleophilic attack. nih.govnih.gov |
| Oxidizing Agent | Air (O₂), DMSO, H₂O₂/HCl, Iodine | Facilitates the final aromatization step by dehydrogenation. mdpi.comnih.gov |
| Transition Metal | Cu(I/II) salts, Pd(II) salts, Ir-complexes | Catalyzes C-S bond formation via cross-coupling cycles. nih.govijpsr.com |
| Heterogeneous | Nano-particle based acids/metals (n-TSA, NiO) | Provides a recyclable solid surface to facilitate the reaction, often enhancing selectivity. mdpi.comresearchgate.net |
Future Research Directions and Unanswered Questions
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The synthesis of stereochemically pure fluoro-(p-tolyl)-benzothiazole isomers is a paramount objective for unlocking its full potential, particularly in pharmacology and chiral materials science. Future research must prioritize the development of highly efficient enantioselective and diastereoselective synthetic methodologies.
Current synthetic strategies for the benzothiazole (B30560) core often result in racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. A promising avenue for future exploration is the use of organocatalysis. acs.orgacs.orgnih.gov Chiral amine catalysts, for instance, have demonstrated success in the asymmetric synthesis of related benzothiazolopyrimidines, achieving excellent diastereoselectivities and enantioselectivities (up to >20:1 dr, 99% ee). acs.orgacs.orgnih.gov Investigating similar organocatalytic approaches for the synthesis of this compound could provide direct access to enantiomerically enriched products.
Furthermore, the diastereoselective synthesis of novel benzothiazole-substituted β-lactam hybrids has been achieved, indicating the potential for controlling stereochemistry in more complex molecular architectures. bohrium.com Exploring the use of chiral auxiliaries and metal-based chiral catalysts in the synthesis of this compound is another critical research direction that could lead to highly stereocontrolled synthetic routes. rsc.org
Investigation of New Environmentally Benign Synthetic Methodologies
In line with the growing emphasis on sustainable chemistry, the development of environmentally benign synthetic methods for this compound is a crucial research frontier. Traditional synthetic routes for benzothiazoles can involve harsh reaction conditions, toxic reagents, and significant waste generation. mdpi.com
Future research should focus on the adoption of green chemistry principles. One promising area is the use of alternative and reusable catalysts and solvents. Deep eutectic solvents (DESs), for example, have been successfully employed as green catalysts for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. rsc.orgresearcher.liferesearchgate.net These solvents offer advantages such as biodegradability, low cost, and high efficiency.
Another avenue for exploration is the use of energy-efficient synthetic techniques. Ultrasound-assisted synthesis has emerged as a rapid and eco-friendly method for preparing benzothiazole derivatives, often proceeding without the need for solvents or catalysts. analis.com.myresearchgate.net Similarly, microwave-assisted synthesis can significantly reduce reaction times and energy consumption. nih.gov The application of these green methodologies to the synthesis of this compound could lead to more sustainable and economically viable production processes.
Deeper Understanding of Non-Covalent Interactions within the Molecular Framework
A thorough understanding of the non-covalent interactions within the molecular framework of this compound is essential for predicting its solid-state packing, designing novel supramolecular assemblies, and elucidating its interactions with biological targets.
The presence of a fluorine atom introduces the possibility of halogen bonding, a directional non-covalent interaction that can significantly influence molecular assembly. mdpi.comnih.govnih.govwikipedia.orgmdpi.com While fluorine is the least polarizable halogen, it can participate in halogen bonds when attached to an electron-withdrawing scaffold. mdpi.comnih.gov Computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, can provide valuable insights into the nature and strength of these interactions. mdpi.comnih.gov
Advanced Computational Modeling for Complex Reaction Systems
Computational modeling has become an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms, electronic properties, and spectroscopic behavior. mdpi.com For this compound, advanced computational modeling will be instrumental in understanding complex reaction systems and predicting its properties.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for investigating the electronic structure, charge transfer properties, and optical absorption and emission spectra of benzothiazole derivatives. bohrium.commdpi.comcas.cz These calculations can elucidate the impact of the fluoro and p-tolyl substituents on the molecule's frontier molecular orbitals (HOMO and LUMO), which is crucial for designing materials with tailored optoelectronic properties. rsc.organalis.com.my
Moreover, computational modeling can be employed to investigate the mechanisms of synthetic reactions, including the elucidation of transition states and reaction pathways. nih.govacs.org This understanding can guide the optimization of reaction conditions and the design of more efficient synthetic routes. For instance, DFT calculations can help to rationalize the regioselectivity observed in C-H functionalization reactions of the benzothiazole core. nih.govacs.org Future computational work should focus on developing accurate models for complex, multi-component reaction systems leading to this compound and its derivatives.
Exploration of this compound as a Scaffold for Novel Materials Science Applications
The unique combination of a fluorinated aromatic system and a benzothiazole core makes this compound a promising scaffold for the development of novel materials with applications in optoelectronics and chemical sensing.
Optoelectronics: Benzothiazole derivatives are known to exhibit interesting photophysical properties and have been investigated for their use in organic light-emitting diodes (OLEDs). researcher.liferesearchgate.netnih.govresearchgate.netnih.gov The introduction of a fluorine atom can modulate the electronic properties of the benzothiazole core, potentially leading to materials with improved charge transport characteristics and tailored emission wavelengths. acs.org Future research should explore the synthesis and characterization of this compound-based materials for OLED applications, focusing on achieving high quantum yields and device stability. Additionally, the potential of these compounds in organic photovoltaics (OPVs) and as nonlinear optical (NLO) materials warrants investigation. nih.govresearchgate.netcas.cznih.govresearchgate.net
Q & A
Basic Research: What synthetic methodologies are optimal for preparing Fluoro-(p-tolyl)-benzothiazole derivatives?
Answer:
this compound derivatives are typically synthesized via Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., p-tolyl) at specific positions on the benzothiazole scaffold . For example:
- Step 1 : Bromination of the benzothiazole core at the desired position.
- Step 2 : Suzuki coupling with p-tolylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a DMF/water solvent system at 80–100°C .
- Step 3 : Fluorination via nucleophilic aromatic substitution (e.g., KF in DMSO at 120°C) or electrophilic fluorinating agents (e.g., Selectfluor®) .
Microwave-assisted synthesis (e.g., 130°C, 45 min in ethanol) can enhance reaction efficiency for fused derivatives .
Basic Research: How are this compound derivatives characterized structurally?
Answer:
Key techniques include:
- Single-crystal XRD : Resolves bond lengths, dihedral angles, and π-π stacking interactions (e.g., planar benzothiazole rings with deviations <0.05 Å ).
- NMR/FTIR : Confirm functional groups (e.g., C-F stretch at ~1,100 cm⁻¹ in IR; ¹⁹F NMR δ ~-110 ppm for aromatic fluorine) .
- Elemental analysis : Validates purity (e.g., <0.3% deviation between calculated/observed C, H, N, S) .
Advanced Research: How do structural modifications (e.g., fluorine position, p-tolyl substituents) influence anticancer activity?
Answer:
- Fluorine position : Substitution at the 6-position enhances hydrophobic interactions with target proteins (e.g., EGFR), improving IC₅₀ values by 2–3-fold compared to non-fluorinated analogs .
- p-Tolyl group : The methyl group increases lipophilicity (logP ~3.2), enhancing membrane permeability. However, steric bulk may reduce binding affinity in rigid active sites .
- QSAR models : Hydrophobic descriptors (e.g., ClogP) and electronic parameters (Hammett σ) correlate with activity. For example, a ClogP >2.5 predicts potent inhibition of HeLa cells (R² = 0.89) .
Advanced Research: How can contradictory data on anti-inflammatory vs. cytotoxic activity be resolved?
Answer:
Contradictions arise from assay conditions:
- Dose dependency : At 10 µM, derivatives show anti-inflammatory activity (TNF-α inhibition ~60%), but cytotoxicity dominates at 50 µM (LD₅₀ ~35 µM) due to ROS generation .
- Cell line specificity : Activity varies with cancer type (e.g., GI₅₀ = 1.2 µM in MCF-7 vs. 8.7 µM in A549) due to differential expression of drug transporters .
- Experimental controls : Use dual-activity assays (e.g., COX-2 inhibition paired with MTT cytotoxicity screening) to disentangle effects .
Advanced Research: What computational strategies predict binding modes of this compound derivatives?
Answer:
- Molecular docking : AutoDock Vina identifies binding poses in HIV-1 protease (ΔG ~-9.2 kcal/mol) and α-glucosidase (Ki ~0.8 µM) .
- MD simulations : GROMACS assesses stability (RMSD <2.0 Å over 100 ns) and identifies critical residues (e.g., Asp25 in HIV-1 protease) .
- Pharmacophore modeling : Highlights essential features (e.g., fluorine as a hydrogen bond acceptor, p-tolyl for hydrophobic contact) .
Advanced Research: What photophysical properties make this compound derivatives suitable as fluorophores?
Answer:
- Absorption/Emission : λₐbₛ ~320–350 nm (ε >15,000 M⁻¹cm⁻¹); λₑₘ ~400–475 nm (quantum yield Φ ~0.7 in DMSO) .
- Solvatochromism : Emission shifts ~30 nm in polar solvents (e.g., water vs. THF) due to intramolecular charge transfer .
- Applications : Live-cell imaging (low cytotoxicity at 10 µM) and pH sensing (pKa ~5.8 for carboxylate derivatives) .
Advanced Research: How do environmental factors influence the stability and bioaccumulation of this compound?
Answer:
- Hydrolysis : Half-life >30 days at pH 7, but degrades rapidly under UV light (t₁/₂ ~4 h) via C-S bond cleavage .
- Bioaccumulation : Moderate BCF ~20 (predicted from logP ~2.5), suggesting low aquatic accumulation but potential soil retention (Koc ~295) .
- Degradation products : Include p-toluenesulfonic acid and fluoride ions, requiring LC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
